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Compound of Interest

Compound Name: S5-2474

Cat. No.: B1680393

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The clinical development of BIA 10-2474 was terminated following a
tragic incident during a Phase I clinical trial in 2016, which resulted in one fatality and severe
neurological symptoms in four other participants. This document serves as a technical
summary of the publicly available pharmacological data for informational and research
purposes.

Introduction

BIA 10-2474 is an experimental, long-acting inhibitor of Fatty Acid Amide Hydrolase (FAAH), an
enzyme responsible for the degradation of endocannabinoids, most notably anandamide.[1] By
inhibiting FAAH, BIA 10-2474 was designed to increase the levels of endogenous anandamide,
thereby potentiating its effects on the endocannabinoid system.[1][2] The intended therapeutic
applications included the management of pain, anxiety, and other neurological disorders.[1][2]
The compound's development was halted due to severe neurotoxicity observed in a Phase |
clinical trial.[1][3]

Mechanism of Action

BIA 10-2474 acts as a potent, irreversible inhibitor of FAAH.[1][4] The molecule contains an
electrophilic imidazole urea moiety that is believed to form a covalent bond with a nucleophilic
serine residue in the active site of the FAAH enzyme.[4] This irreversible inhibition leads to a
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prolonged elevation of anandamide and other fatty acid amides, which are substrates of FAAH.

[5]
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Caption: Mechanism of FAAH inhibition by BIA 10-2474.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for BIA 10-2474.

Table 1: In Vitro and Ex Vivo Potency of BIA 10-2474

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/31901141/
https://www.benchchem.com/product/b1680393?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Target Assay System  Species IC50 /| ED50 Reference(s)
HEK293T cells
FAAH _ Human 4.9 nM (IC50) [6][7]
(recombinant)
Rat brain 1.1-1.7uM
FAAH Rat [2]
homogenate (IC50)
) 13.5 pg/kg
FAAH Mouse brain Mouse [5]
(ED50)
FAAH Mouse liver Mouse 6.2 pg/kg (ED50)  [5]
Rat brain 52 pg/kg (IC50,
FAAH Rat u_g 9( [8]
(cerebellum) €x Vivo)
) 68 ug/kg (IC50,
FAAH Rat brain (cortex) Rat ] [8]
ex Vivo)
Rat brain 71 pg/kg (1C50,
FAAH Rat “_g a¢ [8]
(hypothalamus) ex Vivo)
Rat brain (rest of 67 pg/kg (1C50,
FAAH ( Rat Hakg ( [8]

brain)

ex vivo)

Table 2: Off-Target Activity of BIA 10-2474
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Off-Target

Assay System
Enzyme

Species

IC50

Reference(s)

FAAH2 Not specified

Not specified

0.4 uM

[6]7]

o/B-hydrolase

domain-

containing Not specified
protein 6

(ABHDS6)

Not specified

0.081 pM

[6]7]

Carboxylesteras

Not specified
e 2 (CES2)

Not specified

2 uM

[6]7]

Patatin-like

hospholipase
P p P Not specified
domain 6

(PNPLAG)

Not specified

11 uM

[6]7]

o/B-hydrolase
domain

o Rat
containing 11

(ABHD11)

Rat

Not specified

[5]

Phospholipase
A2 group VI Rat
(PLA2G6)

Rat

Not specified

[5]

Phospholipase
A2 group XV Rat
(PLA2G15)

Rat

Not specified

[5]

Androgen-
) ) Rat
induced protein 1

Rat

Not specified

[5]

Table 3: Pharmacokinetic Parameters of BIA 10-2474

© 2025 BenchChem. All rights reserved.

4/10

Tech Support


https://www.probechem.com/products_BIA10-2474.html
https://www.caymanchem.com/product/23157/bia-10-2474
https://www.probechem.com/products_BIA10-2474.html
https://www.caymanchem.com/product/23157/bia-10-2474
https://www.probechem.com/products_BIA10-2474.html
https://www.caymanchem.com/product/23157/bia-10-2474
https://www.probechem.com/products_BIA10-2474.html
https://www.caymanchem.com/product/23157/bia-10-2474
https://pubmed.ncbi.nlm.nih.gov/31901141/
https://pubmed.ncbi.nlm.nih.gov/31901141/
https://pubmed.ncbi.nlm.nih.gov/31901141/
https://pubmed.ncbi.nlm.nih.gov/31901141/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Ke
) T1/2 (half- 4 ) Reference(s
Species Dose Route life) Observatio
ife
ns
Rat Not specified Oral 45 hours [1]
Rat Not specified \Y 4 hours [1]
Dog Not specified Oral 104 hours [1]
Dog Not specified v 52 hours [1]
Single
Ascending 451 -9.28 Well
Human Oral 9]
Dose (0.25- hours tolerated.
100 mg)
Non-linear
pharmacokin
etics at 40-
) 100 mg,
Multiple .
_ suggesting
Ascending 8 - 10 hours )
Human ral saturation of [1119]
Dose (2.5-50 (Day 10) o
elimination
mg, 10 days)
pathways.
Severe
neurotoxicity
at 50 mg.

Experimental Protocols
Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling was utilized to identify the on-target and off-target interactions of
BIA 10-2474 in human cells and tissues.[4]

Objective: To determine the protein interaction landscape of BIA 10-2474.

Methodology:
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Cell/Tissue Lysate Preparation: Human cell lines or tissue homogenates were prepared in a
suitable lysis buffer.

Inhibitor Incubation: Aliquots of the proteome were incubated with varying concentrations of
BIA 10-2474 or a vehicle control (e.g., DMSO) for a specified time at 37°C.

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as
fluorophosphonate-tetramethylrhodamine (FP-TMR), was added to the samples to label the
remaining active serine hydrolases.

SDS-PAGE and Gel Imaging: The labeled proteins were separated by SDS-PAGE. The gel
was then scanned using a fluorescence scanner to visualize the protein-probe adducts. A
reduction in fluorescence intensity in the inhibitor-treated lanes compared to the control
indicates target engagement.

In-gel Digestion and Mass Spectrometry: For identification of targets, protein bands of
interest were excised from the gel, subjected to in-gel tryptic digestion, and the resulting
peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: The MS data was searched against a protein database to identify the proteins
that were inhibited by BIA 10-2474.
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Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Preclinical Toxicology Studies

Comprehensive toxicology studies were conducted in four animal species: mouse, rat, dog,
and monkey.[3][10][11]

Objective: To assess the safety profile of BIA 10-2474 prior to human clinical trials.

Methodology:
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» Dose Range Finding Studies: Initial studies to determine the maximum tolerated dose
(MTD).

» Repeat-Dose Toxicity Studies: Animals were administered BIA 10-2474 daily for extended
periods (e.g., 4, 13, and 26 weeks) at various dose levels.

o Toxicokinetic Analysis: Blood samples were collected at various time points to determine the
pharmacokinetic profile of BIA 10-2474 and its metabolites.

 Clinical Observations: Animals were monitored for any clinical signs of toxicity.

» Pathology: At the end of the study, a full necropsy and histopathological examination of
tissues were performed.

Summary and Conclusion

BIA 10-2474 is a potent, irreversible inhibitor of FAAH with a complex pharmacological profile.
While it demonstrated high potency for its intended target, it also exhibited off-target activity
against several other lipases.[5][6][7] The preclinical toxicology studies did not predict the
severe neurotoxicity observed in humans at a dose of 50 mg/day for 10 days.[3] The non-linear
pharmacokinetics at higher doses in the clinical trial suggest that saturation of metabolic
pathways may have led to the accumulation of the parent compound or a toxic metabolite,
potentially contributing to the adverse events.[1] The tragic outcome of the BIA 10-2474 clinical
trial underscores the critical importance of thorough preclinical characterization of off-target
activities and careful dose-escalation strategies in first-in-human studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/28387940/
https://pubmed.ncbi.nlm.nih.gov/28387940/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5641481/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5641481/
https://pubmed.ncbi.nlm.nih.gov/31901141/
https://pubmed.ncbi.nlm.nih.gov/31901141/
https://www.probechem.com/products_BIA10-2474.html
https://www.caymanchem.com/product/23157/bia-10-2474
https://www.medchemexpress.com/BIA-10-2474.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9292215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9292215/
https://www.tandfonline.com/doi/full/10.1080/10408444.2020.1867821
https://www.tandfonline.com/doi/pdf/10.1080/10408444.2020.1867821
https://www.benchchem.com/product/b1680393#pharmacological-profile-of-s-2474
https://www.benchchem.com/product/b1680393#pharmacological-profile-of-s-2474
https://www.benchchem.com/product/b1680393#pharmacological-profile-of-s-2474
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1680393?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

